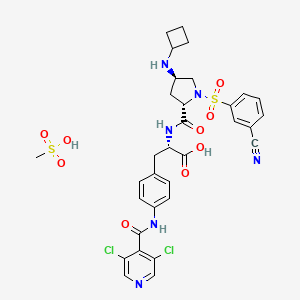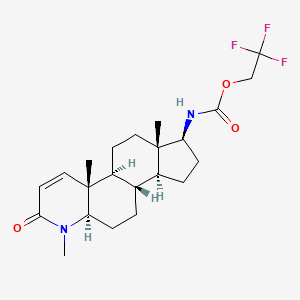![molecular formula C19H25N3O4S2 B609152 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 1808260-45-8](/img/structure/B609152.png)
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Descripción general
Descripción
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide is a chemical compound with the molecular formula C19H25N3O4S2 . It is also known as ML-356 and is an inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE; IC50 = 334 nM).
Molecular Structure Analysis
The molecular structure of this compound consists of a butanamide backbone with various functional groups attached, including a morpholinylsulfonylphenyl group and a thiazolyl group . The molecular weight of this compound is 423.54.Aplicaciones Científicas De Investigación
KCNQ2 Potassium Channel Opener : A study synthesized (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide as an orally bioavailable KCNQ2 potassium channel opener. It demonstrated significant activity in a rat model of migraine, reducing cortical spreading depressions induced by potassium chloride (Wu et al., 2003).
Antimicrobial and Antiurease Activities : Morpholine derivatives containing an azole nucleus were synthesized and investigated for their antimicrobial and antiurease activities. These compounds showed activity against M. smegmatis and displayed inhibitory activity towards C. albicans and S. cerevisiae at high concentrations (Bektaş et al., 2012).
Hybrid Anticonvulsant Agents : A library of new hybrid anticonvulsant agents, including morpholin-4-yl-(2,5-dioxopyrrolidin-1-yl)propanamides, was synthesized. These compounds combined chemical fragments of known antiepileptic drugs and showed broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).
Thiazole Derivatives in Antimicrobial Activities : Thiazole derivatives were synthesized and tested for their antimicrobial activities against various bacterial and fungal isolates. These studies are crucial in the development of new antimicrobial agents (Wardkhan et al., 2008).
Inhibitors of Phosphoinositide 3-kinase : 4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent and selective inhibitors of phosphoinositide 3-kinase. This finding is significant for therapeutic applications, particularly in oncology (Alexander et al., 2008).
Norepinephrine Inhibitors : Research led to the discovery of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter. This has implications in the development of treatments for pain disorders (O'Neill et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNITTNJEATJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ML356 interact with its target, Fatty Acid Synthase (FAS), and what are the downstream effects of this interaction?
A1: ML356 selectively inhibits the thioesterase (TE) domain of FAS. [] This domain is responsible for the final step in fatty acid synthesis, cleaving the newly formed palmitate molecule from the acyl carrier protein (ACP). By inhibiting FAS-TE, ML356 prevents the release of palmitate, effectively blocking the biosynthesis of this fatty acid within cells. [] This is significant because increased FAS expression is linked to poor prognosis in various cancers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)






![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)



